B1193469 SAR103168

SAR103168

Cat. No.: B1193469
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

SAR103168 is a multikinase inhibitor with potential antineoplastic activity. Upon intravenous infusion, multikinase inhibitor this compound may, through the inhibition of multiple kinases, inhibit the phosphorylation and activation of signal transducer and activator of transcription 5 (STAT5). STAT5, a protein often upregulated in cancer cells, plays a key role in signal transduction pathways and the suppression of apoptosis.

Scientific Research Applications

SAR103168 in Myeloid Leukemias

This compound, identified as a tyrosine kinase inhibitor, has shown significant potential in the treatment of myeloid leukemias. It inhibits kinase activities across various families, including Src kinase, Abl kinase, angiogenic receptor kinases, and others. Particularly potent as a Src inhibitor, this compound effectively targets the auto-phosphorylation of kinase domains and inhibits downstream signaling pathways. In studies, this compound inhibited the proliferation and induced apoptosis in acute and chronic myeloid leukemic cells. It also showed effectiveness in animal models bearing human AML (Acute Myeloid Leukemia) and CML (Chronic Myeloid Leukemia) tumors, indicating its potential for therapeutic application in these cancers (Bourrié et al., 2013).

Multikinase Inhibitor Characteristics

This compound acts as a multikinase inhibitor and may play a role in inhibiting the phosphorylation and activation of STAT5, a protein often upregulated in cancer cells. This could be pivotal in signal transduction pathways and suppressing apoptosis in various cancers, providing a broad therapeutic potential beyond just myeloid leukemias (Definitions, 2020).

Phase I Clinical Trials

A Phase I trial of this compound was conducted in patients with refractory/relapsed acute leukemia or high-risk myelodysplastic syndrome. This trial was key in determining the pharmacokinetics and safety profile of this compound in a clinical setting, although the study was discontinued before reaching the maximum tolerated dose (Roboz et al., 2015).

Properties

IUPAC Name

NONE

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SAR103168;  SAR-103168;  SAR 103168.

Origin of Product

United States

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